molecular formula C14H11BrN2O4 B12487746 1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12487746
M. Wt: 351.15 g/mol
InChI Key: LZFSGYJBDFHPPH-UHFFFAOYSA-N
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Description

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a bromophenyl group, a carbamoyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bromophenyl and carbamoyl intermediates. These intermediates are then reacted with a pyridine derivative under controlled conditions to form the final compound. Common reagents used in these reactions include bromine, carbamoyl chloride, and pyridine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)ethanol: This compound shares the bromophenyl group but has a different functional group attached to the phenyl ring.

    4-Bromobiphenyl-4-carboxylic acid methyl ester: This compound also contains a bromophenyl group but has a different overall structure.

Uniqueness

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H11BrN2O4

Molecular Weight

351.15 g/mol

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H11BrN2O4/c15-10-2-4-11(5-3-10)16-12(18)8-17-7-9(14(20)21)1-6-13(17)19/h1-7H,8H2,(H,16,18)(H,20,21)

InChI Key

LZFSGYJBDFHPPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=C(C=CC2=O)C(=O)O)Br

Origin of Product

United States

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